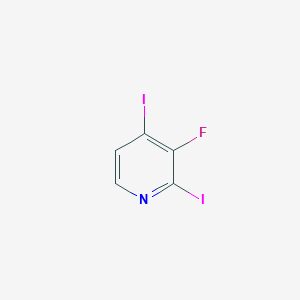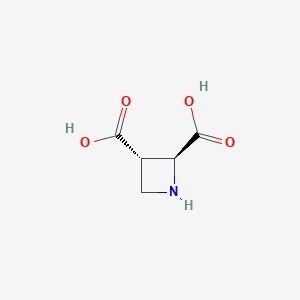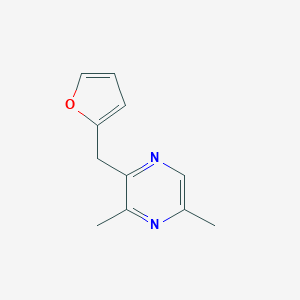![molecular formula C8H14FNO2 B115679 tert-butyl N-[trans-2-fluorocyclopropyl]carbamate CAS No. 146726-40-1](/img/structure/B115679.png)
tert-butyl N-[trans-2-fluorocyclopropyl]carbamate
Vue d'ensemble
Description
“tert-butyl N-[trans-2-fluorocyclopropyl]carbamate” is a chemical compound with the CAS Number: 146726-40-1. Its molecular weight is 175.2 and its IUPAC name is tert-butyl (1R,2R)-2-fluorocyclopropylcarbamate . It is a carbamate derivative .
Chemical Reactions Analysis
Carbamates, including “tert-butyl N-[trans-2-fluorocyclopropyl]carbamate”, are known to participate in various chemical reactions . They can modulate inter- and intramolecular interactions with target enzymes or receptors .Applications De Recherche Scientifique
Medicinal Chemistry: Prodrug Design
tert-butyl N-[trans-2-fluorocyclopropyl]carbamate: is utilized in medicinal chemistry for the design of prodrugs. Prodrugs are compounds that undergo metabolic conversion in vivo to release the active pharmaceutical ingredient. The carbamate group in this compound can be strategically placed to modify the pharmacokinetic properties of drugs, enhancing their bioavailability and reducing first-pass metabolism .
Organic Synthesis: Protecting Groups
In organic synthesis, the tert-butyl carbamate moiety serves as a protecting group for amines. This is particularly useful in multi-step synthetic routes where selective deprotection is required. The stability of the carbamate group under various conditions allows for its application in complex chemical syntheses .
Material Science: Polymer Precursors
The compound finds application in material science as a precursor for the synthesis of polymers. The presence of the fluorocyclopropyl group can impart unique properties to the resulting polymers, such as increased resistance to solvents and enhanced mechanical strength .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, tert-butyl N-[trans-2-fluorocyclopropyl]carbamate can be used as a standard in chromatographic analyses. Its distinct chemical structure allows it to serve as a reference compound for calibrating instruments and validating analytical methods .
Neuropharmacology: Cholinesterase Inhibitors
Carbamate derivatives are known to act as cholinesterase inhibitors, which are important in the treatment of neurodegenerative diseases like Alzheimer’s. The specific structure of this compound may provide insights into the development of new therapeutic agents targeting cholinergic pathways .
Agricultural Chemistry: Pesticide Development
The carbamate group is a common feature in many pesticidestert-butyl N-[trans-2-fluorocyclopropyl]carbamate could potentially be explored for its pesticidal properties, contributing to the development of new insecticides, fungicides, or herbicides .
Pharmacology: Drug-Target Interaction Studies
This compound’s structure allows it to interact with various biological targets, making it valuable for drug-target interaction studies. It can help in understanding the binding affinities and mechanism of action of potential drugs .
Chemical Synthesis: Starting Material for Heterocycles
Finally, tert-butyl N-[trans-2-fluorocyclopropyl]carbamate can be used as a starting material for the synthesis of heterocyclic compounds. Heterocycles are core structures in many pharmaceuticals, and the introduction of the fluorocyclopropyl group can lead to compounds with novel biological activities .
Mécanisme D'action
Propriétés
IUPAC Name |
tert-butyl N-[(1R,2R)-2-fluorocyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSDKMQGCVVQBV-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[trans-2-fluorocyclopropyl]carbamate | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-](/img/structure/B115598.png)











